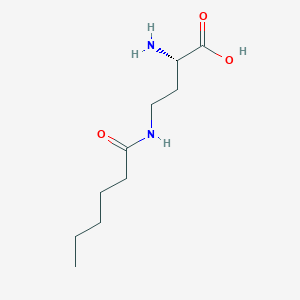

H-Dab(hexanoyl)-OH

Description

Contextualizing Diaminobutanoic Acid Derivatives in Peptide Chemistry

Diaminobutanoic acid (Dab) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. nih.gov It is a homolog of lysine (B10760008) and ornithine, differing only in the length of its alkyl side chain. researchgate.netnih.gov This structural difference, though subtle, has profound implications for the properties of peptides that incorporate it.

In peptide chemistry, Dab derivatives serve as versatile building blocks. researchgate.net A key feature of Dab is its shorter side chain compared to lysine, which can influence the conformational stability and biological activity of a peptide. frontiersin.org The side chain contains a primary amine that, like lysine's ε-amino group, can be a site for chemical modification, such as branching or the attachment of functional moieties. peptide.com However, the proximity of this amine to the peptide backbone makes Dab and its shorter homologue, diaminopropionic acid (Dap), prone to lactamization (cyclization), a reaction that can irreversibly block peptide synthesis under certain conditions. nih.govnih.gov This reactivity contrasts with lysine, whose longer side chain provides greater electronic isolation for its side-chain amine, making it a more reliable monomer for stepwise peptide synthesis. nih.gov

Despite this challenge, the unique properties of Dab have made it a valuable component in peptide design. It is a key constituent of many natural lipopeptide antibiotics, most notably the polymyxin (B74138) family, where the cationic nature of the Dab residues is crucial for interacting with the negatively charged bacterial membranes. nih.govasm.org Furthermore, synthetic peptides incorporating Dab have been explored for various applications, including the development of novel antimicrobial agents and as carriers for drug delivery systems, such as in the formation of Dab-based dendrons for delivering antisense peptide nucleic acids (PNAs). acs.orgacs.org The ability to substitute lysine with Dab or other homologs allows for fine-tuning of a peptide's charge, hydrophobicity, and proteolytic stability. frontiersin.orgresearchgate.net

Overview of H-Dab(hexanoyl)-OH as a Specialized Amino Acid Building Block

H-Dab(hexanoyl)-OH is a derivative of L-2,4-diaminobutanoic acid where the side-chain amino group is acylated with a hexanoyl group. This modification transforms the parent amino acid into a lipoamino acid, a hybrid molecule that combines the structural features of a peptide building block with the properties of a lipid.

The introduction of the hexanoyl group, a six-carbon acyl chain, imparts significant hydrophobicity to the molecule. researchgate.net This process of N-acylation is a widely used strategy in medicinal chemistry to modulate the biophysical properties of peptides. researchgate.nettubitak.gov.tr By incorporating a lipidic tail, researchers can create lipopeptides with enhanced abilities to interact with and penetrate cell membranes, a critical feature for many therapeutic applications, including antimicrobial and anticancer agents. tandfonline.comresearchgate.netresearchgate.net The amphiphilic nature of these molecules—possessing both a hydrophilic peptide backbone and a hydrophobic lipid tail—drives their self-assembly into various nanostructures and governs their interaction with biological membranes. csic.es

As a specialized building block, H-Dab(hexanoyl)-OH offers chemists a tool to precisely control the lipophilicity of a synthetic peptide. The length of the acyl chain is a critical determinant of biological activity and toxicity; for instance, tuning the acyl chain length can improve the selectivity of antimicrobial peptides for bacterial over mammalian cells. mdpi.com Therefore, having access to specific acylated building blocks like H-Dab(hexanoyl)-OH is essential for the rational design of lipopeptides with optimized pharmacokinetic and pharmacodynamic profiles. chemimpex.com It allows for the systematic exploration of structure-activity relationships (SAR) to develop new peptide-based drugs. nih.govtandfonline.com

Historical Development and Evolution of Acylated Diaminobutanoic Acid Analogues in Biomedical Research

The historical impetus for the development of acylated Dab analogues is deeply rooted in the study of natural products, particularly lipopeptide antibiotics. The discovery of polymyxins in the mid-20th century revealed a class of potent antibiotics produced by bacteria that featured a cyclic peptide core rich in L-Dab and an N-terminal Dab residue acylated with a fatty acid. nih.govresearchgate.net These molecules became a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. nih.govasm.org

The clinical use of polymyxins, however, was hampered by significant nephrotoxicity, which was linked to the N-terminal fatty acyl group and the cationic Dab residues. tandfonline.com This challenge spurred decades of research aimed at creating synthetic and semi-synthetic polymyxin analogues with an improved therapeutic index. researchgate.netnih.gov A major focus of this research has been the modification of the acyl chain. Scientists began to systematically replace the natural fatty acid with a variety of other acyl groups of different lengths and structures to uncouple the antimicrobial activity from the toxicity. tandfonline.comnih.gov

This pursuit led to the evolution of modern lipopeptide drug discovery, where the synthesis of novel analogues with precisely defined chemical structures is paramount. The development of solid-phase peptide synthesis (SPPS) provided the technology to construct large libraries of peptide analogues for SAR studies. nih.gov To facilitate this, a toolbox of specialized, orthogonally protected amino acid building blocks became necessary. The creation of specific acylated Dab derivatives, such as H-Dab(hexanoyl)-OH, is a direct outcome of this evolution. These building blocks enable the efficient and controlled incorporation of lipid moieties into peptide sequences, facilitating the development of new generations of lipopeptides for a wide range of biomedical applications, from anti-infectives to agents for cosmetics and immunotherapy. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(hexanoylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-2-3-4-5-9(13)12-7-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWPMARUIIVINE-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)NCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Dab Hexanoyl Oh and Its Analogues

Strategies for the Preparation of H-Dab(hexanoyl)-OH

The preparation of H-Dab(hexanoyl)-OH involves the selective acylation of the side-chain amino group of 2,4-diaminobutyric acid with a hexanoyl group. The choice between solution-phase and solid-phase methods often depends on the desired scale, purity requirements, and the context of its use, such as incorporation into a larger peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Integration

Solid-phase peptide synthesis provides an efficient platform for the site-specific modification of amino acids within a peptide sequence, including the preparation of H-Dab(hexanoyl)-OH or its incorporation into peptides.

In the context of SPPS, if the hexanoyl group is desired at the N-terminus of a peptide chain ending with Dab, the acylation is performed on the free α-amino group of the resin-bound peptide. After the final amino acid has been coupled and its N-terminal protecting group (e.g., Fmoc) has been removed, the resin is treated with hexanoic acid activated by a coupling reagent. nih.govmdpi.com This on-resin acylation is a common final step in peptide synthesis to introduce lipophilic moieties or other modifications. mdpi.com

A more common scenario involves the synthesis of peptides where the Dab side chain is acylated. This requires an orthogonal protecting group strategy, where the α-amino group and the γ-amino group of Dab are protected with groups that can be removed under different conditions. peptide.comiris-biotech.de The most widely used approach in modern SPPS is the Fmoc/tBu strategy. iris-biotech.de

For the synthesis of H-Dab(hexanoyl)-OH as part of a peptide, a commercially available building block such as Fmoc-Dab(Boc)-OH is typically used. iris-biotech.demedchemexpress.com Here, the α-amino group is protected by the base-labile Fmoc group, and the side-chain amino group is protected by the acid-labile Boc group. iris-biotech.demedchemexpress.com This allows for the selective removal of the Fmoc group during peptide chain elongation without affecting the Boc group on the Dab side chain.

Alternatively, other protecting groups can be employed for the side chain to achieve orthogonality. For instance, the Mtt (methyltrityl) group is labile to dilute TFA, while the Fmoc group is stable under these conditions. researchgate.net However, Fmoc-Dab(Mtt)-OH has been reported to exhibit poor coupling efficiency due to rapid lactamization. researchgate.net The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is another option, which is removed by hydrazine (B178648), offering orthogonality to both Fmoc and acid-labile protecting groups. iris-biotech.de The Alloc (allyloxycarbonyl) group, removed by palladium catalysis, also provides an orthogonal protection scheme. researchgate.net

| Protecting Group Combination | α-Amino Protection | Side-Chain Protection | Cleavage Condition for Side-Chain PG |

| Fmoc/Boc | Fmoc | Boc | Acid (e.g., TFA) |

| Fmoc/Mtt | Fmoc | Mtt | Dilute Acid (e.g., 1% TFA) |

| Fmoc/ivDde | Fmoc | ivDde | Hydrazine |

| Fmoc/Alloc | Fmoc | Alloc | Pd(0) catalyst |

This table summarizes common orthogonal protecting group strategies used for Dab in SPPS.

The efficiency of coupling the acylated Dab unit or the acylation step itself can be influenced by the choice of coupling reagents and reaction conditions. Common coupling reagents used in SPPS include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in combination with additives like HOBt (hydroxybenzotriazole) or OxymaPure. bachem.comthaiscience.info Phosphonium (B103445) salts such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts like HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely employed for efficient amide bond formation. bachem.comthaiscience.infosigmaaldrich.com

For difficult couplings, such as those involving sterically hindered amino acids or during on-resin acylation, the choice of reagent is critical. sigmaaldrich.combiorxiv.org HATU and PyAOP are considered highly efficient coupling reagents. sigmaaldrich.com Microwave-assisted synthesis has also been shown to improve coupling efficiency and reduce reaction times, particularly for challenging acylation steps. biorxiv.org The solvent system can also play a role, with DMF being the most common, but others like NMP or mixtures containing DMSO can be used to overcome aggregation issues. sigmaaldrich.com

| Coupling Reagent | Class | Notes |

| DIC/HOBt | Carbodiimide/Additive | Standard, cost-effective combination. |

| HBTU | Aminium/Uronium | Commonly used, efficient coupling. |

| HATU | Aminium/Uronium | Highly reactive, good for difficult couplings. |

| PyBOP | Phosphonium | Effective for sterically hindered amino acids. |

| COMU | Aminium/Uronium | High efficiency, safer alternative to HOBt/HOAt-based reagents. bachem.com |

This table presents a selection of common coupling reagents for SPPS.

Orthogonal Protecting Group Strategies for Side Chain and Alpha-Amino Functionalities.

Synthesis of H-Dab(hexanoyl)-OH Analogues and Derivatives

The synthetic methodologies described for H-Dab(hexanoyl)-OH can be readily adapted to produce a wide range of analogues and derivatives. By varying the acyl chain, analogues with different lipophilic properties can be synthesized. For instance, instead of hexanoyl chloride, other acid chlorides or carboxylic acids (e.g., octanoyl, lauroyl) can be used for the acylation step. tandfonline.com

Furthermore, derivatives can be created by modifying other parts of the molecule. For example, the α-amino group can be N-methylated. The synthesis of such derivatives often involves the use of appropriately protected starting materials, such as Fmoc-N-Me-Dab(Boc)-OH. The synthesis of peptides containing these analogues follows the same SPPS principles, utilizing the corresponding protected amino acid building blocks. nih.gov

The synthesis of various Nω-acyl derivatives of basic amino acids, including those of diaminobutyric acid, has been explored for applications such as gene delivery. nih.gov These syntheses often follow the general principles of selective acylation in solution or on a solid support. nih.gov

Directed Modification of the Acyl Chain Length and Saturation

The targeted modification of the acyl chain attached to the side-chain amino group of diaminobutyric acid derivatives allows for the fine-tuning of their physicochemical properties. This is a crucial strategy in the development of lipopeptides, where the length and saturation of the fatty acid chain can significantly influence biological activity and stability against enzymatic degradation. nih.gov

Research has shown a direct correlation between the length of the fatty acid chain and the duration of action of certain peptide-based therapeutics. For instance, in the development of liraglutide (B1674861) analogues, increasing the fatty acid chain length from C10 to C18 resulted in a progressive increase in the prolonged activity of the drug. nih.gov This principle is applicable to the synthesis of H-Dab(hexanoyl)-OH analogues, where varying the acyl group can modulate the compound's properties.

The synthesis of these analogues typically involves the acylation of a suitably protected Dab derivative. A general approach involves reacting the free amino group on the side chain of a protected Dab molecule with a carboxylic acid of the desired length and saturation. This reaction is often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). nih.gov Alternatively, an acid chloride can be used in the presence of a base like triethylamine. nih.gov

The table below summarizes how modifications to the acyl chain can be achieved and the potential impact on the resulting Dab analogue.

| Acyl Chain Modification | Synthetic Approach | Potential Impact on Analogue |

| Varying Chain Length | Acylation with different length fatty acids (e.g., C4 to C18). nih.gov | Modulates lipophilicity, affecting absorption and bioavailability. chemimpex.comnih.gov |

| Introducing Unsaturation | Acylation with unsaturated fatty acids (e.g., oleic acid). | Can influence the conformational properties and stability of the resulting peptide. nih.gov |

| Branched Chains | Acylation with branched-chain fatty acids. | May improve stability against enzymatic degradation. nih.gov |

Introduction of Diverse Protecting Group Architectures

The synthesis of H-Dab(hexanoyl)-OH and its analogues necessitates the use of protecting groups to selectively mask reactive functional moieties and prevent undesired side reactions. iris-biotech.deorganic-chemistry.org An orthogonal protecting group strategy is often employed, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.org

In peptide synthesis, the most common protecting groups for the α-amino group are the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. researchgate.net The Fmoc group is base-labile and typically removed with piperidine (B6355638), while the Boc group is acid-labile and removed with acids like trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net

A Chinese patent describes a method for synthesizing 2,4-diaminobutyric acid derivatives starting from homoserine, where the amino and carboxyl groups are first protected. google.com This highlights the importance of protecting group manipulation in achieving the desired final product. google.com

The following table outlines some common protecting groups used in the synthesis of Dab derivatives and their typical deprotection conditions.

| Protecting Group | Functional Group Protected | Deprotection Conditions |

| Boc (tert-butyloxycarbonyl) | α-Amino, Side-chain Amino | Acidic conditions (e.g., TFA). organic-chemistry.orgresearchgate.net |

| Fmoc (9-fluorenylmethoxycarbonyl) | α-Amino | Basic conditions (e.g., piperidine). iris-biotech.deresearchgate.net |

| Cbz (Benzyloxycarbonyl) | Amino | Hydrogenation. google.com |

| tBu (tert-butyl) | Carboxyl, Hydroxyl, Side-chain Amino | Acidic conditions (e.g., TFA). iris-biotech.de |

Stereochemical Control and Enantiomerically Pure Synthesis

Achieving stereochemical control is paramount in the synthesis of non-proteinogenic amino acids like H-Dab(hexanoyl)-OH, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. purdue.edu The development of methods for the stereoselective synthesis of α-amino acids is a significant area of research. purdue.edu

One approach to obtaining enantiomerically pure compounds is through the use of chiral starting materials. For instance, a synthetic strategy for non-proteinogenic amino acids like norvaline starts from (S)-allylglycine, which is obtained with high enantiomeric excess using a chiral catalyst. nih.gov Similarly, enantiomerically pure derivatives of other compounds have been synthesized from L- and D-tartaric acid. researchgate.net

Asymmetric synthesis techniques are also widely employed. These methods often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. purdue.eduresearchgate.net For example, the stereoselective synthesis of β-branched α-amino acid derivatives has been achieved through the reaction of trialkylboranes with a Schiff base ester in the presence of a chiral, non-racemic alcohol. purdue.edu Another strategy involves the use of chiral nickel(II) complexes to catalyze direct and stereodivergent Michael additions. researchgate.net

The synthesis of enantiomerically pure glutamic acid derivatives has been accomplished via stereoselective Michael additions to a chiral dehydroalanine (B155165) derivative. nih.gov This highlights the potential for applying such methodologies to the synthesis of enantiopure Dab derivatives.

The table below presents different strategies for achieving stereochemical control in the synthesis of amino acid derivatives.

| Strategy | Description | Example Application |

| Chiral Starting Materials | Utilizes enantiomerically pure precursors to build the desired molecule. | Synthesis of S-norvaline from (S)-allylglycine. nih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. | Not explicitly detailed for H-Dab(hexanoyl)-OH in the provided context. |

| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer over the other. purdue.edu | Rhodium-catalyzed asymmetric hydroboration to prepare chiral organoboranes. purdue.edu |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture. | Not explicitly detailed for H-Dab(hexanoyl)-OH in the provided context. |

Integration of H Dab Hexanoyl Oh in Peptide and Biopolymer Synthesis

H-Dab(hexanoyl)-OH as a Key Building Block in Peptide Synthesis

The incorporation of H-Dab(hexanoyl)-OH into peptide chains is achieved through well-established synthetic methodologies, primarily Solid-Phase Peptide Synthesis (SPPS). Its use as a building block offers distinct advantages in creating peptides with tailored functionalities.

Commonly used coupling reagents in Fmoc-based SPPS are essential for incorporating building blocks such as H-Dab(hexanoyl)-OH. The choice of reagent can significantly influence reaction times and final yields.

| Coupling Reagent | Description | Typical Application Context |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective uranium-based coupling agent, often used for difficult couplings and macrocyclization. mdpi.com |

| HBTU | (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | A standard and widely used coupling reagent in automated and manual SPPS. |

| DIC/Oxyma | (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | A carbodiimide-based system known for reducing racemization and being a cost-effective choice for many standard couplings. mdpi.comnih.gov |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium (B103445) salt-based reagent, effective for hindered amino acids and in cyclization reactions. frontiersin.org |

The lipophilic nature of the hexanoyl group can also be advantageous in specific synthetic strategies, such as liquid-phase peptide synthesis (LPPS) methods that utilize hydrophobic tags to facilitate purification. ajinomoto.com

The precise placement of H-Dab(hexanoyl)-OH within a peptide sequence is crucial for its function. This is achieved using orthogonal protecting group strategies during SPPS. sigmaaldrich.com The process typically involves synthesizing a peptide chain where the lysine (B10760008) or diaminobutyric acid residue intended for lipidation is protected with a group that can be removed without disturbing other protecting groups on the peptide or the resin linkage.

The standard Fmoc/tBu strategy is complemented by the use of selectively removable protecting groups for the side-chain amine of the Dab residue. sigmaaldrich.com Groups such as ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), Mtt (4-methyltrityl), or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) are stable to the piperidine (B6355638) used for N-terminal Fmoc removal but can be cleaved under specific, mild conditions (e.g., hydrazine (B178648) for ivDde/Dde or dilute TFA for Mtt). sigmaaldrich.comresearchgate.net This allows the researcher to unmask a single amine on the fully assembled, resin-bound peptide and subsequently couple hexanoic acid to it, thereby forming the H-Dab(hexanoyl)-OH residue at a specific, predetermined position. nih.gov This site-specific modification is fundamental for structure-activity relationship (SAR) studies and the development of targeted peptide conjugates. nih.gov

Enhancing Peptide Synthesis Efficiency and Overall Yield.

Role in Cyclic Peptide and Depsipeptide Synthesis

The structural features of H-Dab(hexanoyl)-OH make it a component in the synthesis of cyclic peptides and their ester-containing analogues, depsipeptides. These macrocyclic structures often exhibit enhanced biological activity and stability compared to their linear counterparts.

On-resin macrocyclization is a preferred strategy for synthesizing cyclic peptides as it can minimize intermolecular side reactions and simplify purification. nih.gov Peptides containing H-Dab(hexanoyl)-OH can be cyclized using several established on-resin techniques, most commonly head-to-tail cyclization. mdpi.combiotage.com This process involves assembling the linear peptide sequence on a solid support, followed by the simultaneous removal of the N-terminal (e.g., Fmoc) and C-terminal protecting groups. The free N-terminal amine then reacts with the activated C-terminal carboxyl group to form a macrocycle, which is subsequently cleaved from the resin. mdpi.comnih.gov High-efficiency coupling reagents like HATU or PyAOP are often employed to facilitate this intramolecular reaction. mdpi.com

| Property | Linear Peptide with H-Dab(hexanoyl)-OH | Cyclic Peptide with H-Dab(hexanoyl)-OH |

| Conformational Flexibility | High; numerous rotatable bonds along the backbone. ucd.ie | Low; backbone rotation is significantly restricted by the macrocycle. ucd.ienih.gov |

| Proteolytic Stability | Generally low; susceptible to cleavage by proteases. | Generally high; the cyclic structure often prevents recognition by proteases. biotage.com |

| Receptor Binding | May require significant conformational change to bind, leading to an entropic penalty. | Often pre-organized for binding, potentially leading to higher affinity and specificity. ucd.ie |

| Influence of Hexanoyl Group | Acts as a lipophilic tail, influencing solubility and membrane association. | In addition to lipophilicity, it can influence the preferred conformation and topology of the entire macrocycle. nih.gov |

Methodologies for On-Resin Macrocyclization.

Application in the Synthesis of Lipopeptides and Peptide-Based Conjugates

The primary application of H-Dab(hexanoyl)-OH is in the synthesis of lipopeptides, a class of molecules that merges the structural features of peptides and lipids. chemimpex.com This combination often results in compounds with potent biological activities, including antimicrobial and cytotoxic properties. mdpi.comrsc.org The hexanoyl moiety serves as the lipid tail, which is crucial for the mechanism of action of many lipopeptides, facilitating their interaction with and disruption of bacterial cell membranes. The synthesis of these molecules typically follows the site-specific incorporation methods described previously, where a fatty acid is conjugated to the peptide backbone. frontiersin.orgresearchgate.net

Potential in Biopolymer Functionalization Beyond Peptides

The application of amino acid derivatives is not confined to peptide synthesis. The unique structural characteristics of H-Dab(hexanoyl)-OH, specifically the presence of a reactive γ-amino group and a lipophilic hexanoyl chain, position it as a valuable building block for the functionalization of various biopolymers beyond peptides. This functionalization can impart novel physicochemical properties and functionalities to materials such as polysaccharides, synthetic biodegradable polymers, and nucleic acids, expanding their utility in materials science and biomedical applications.

The core utility of the diaminobutyric acid (Dab) moiety in polymer science has been demonstrated in the development of stimuli-responsive materials. Researchers have incorporated Dab into the backbone of poly(ester amide)s (PEAs) to create polymers that can be triggered to degrade under specific conditions. rsc.org In these systems, the pendant γ-amine of the Dab residue is initially protected. Upon removal of the protecting group by a specific stimulus (e.g., a change in pH or the presence of a reducing agent), the now-free amine can initiate an intramolecular cyclization. This reaction forms a five-membered lactam and concurrently cleaves the ester bond within the polymer backbone, leading to controlled degradation of the material. rsc.org This "self-immolative" property is highly desirable for creating smart biomaterials for applications like triggered drug delivery or temporary tissue scaffolds. The H-Dab(hexanoyl)-OH structure offers a similar scaffold, where the γ-amine could be exploited for such cyclization-induced degradation mechanisms.

A study on stimuli-responsive PEAs highlighted the effectiveness of incorporating Dab for triggered degradation. The key findings are summarized below:

| Polymer System | Monomer Component | Stimulus | Outcome | Reference |

| Poly(ester amide)s (PEAs) | L-2,4-diaminobutyric acid (DAB) | Acid or Reducing Agent (DTT) | Removal of protecting group on the γ-amine induces intramolecular cyclization, leading to rapid cleavage of the polymer backbone. | rsc.org |

| Photochemically Responsive PEA | DAB with a photolabile protecting group | Light | Photochemical cleavage of the protecting group initiates polymer degradation via intramolecular cyclization. | rsc.org |

Furthermore, the hexanoyl group of H-Dab(hexanoyl)-OH provides a lipid component that can be used to modify the hydrophobicity of biopolymers. A pertinent example is the modification of chitosan (B1678972), a natural polysaccharide derived from chitin. researchgate.netresearchgate.net Chitosan has been functionalized with hexanoyl chloride to produce hexanoyl chitosan. researchgate.net This modification significantly alters the polymer's properties, reducing its solubility in acidic aqueous environments and enhancing its capacity for adsorbing certain molecules, which is beneficial for applications like water treatment. researchgate.net Similarly, incorporating H-Dab(hexanoyl)-OH into or onto a hydrophilic biopolymer could tune its amphiphilicity, potentially leading to the formation of micelles or nanoparticles for drug encapsulation or improving its interaction with cell membranes.

Research on hexanoyl chitosan demonstrates the impact of acylation on biopolymer properties:

| Biopolymer | Modification | Change in Property | Application | Reference |

| Chitosan | Acylation with hexanoyl chloride | Increased hydrophobicity; reduced solubility at low pH; enhanced adsorption capacity for Cd2+ and Al3+. | Water treatment, particularly for acid mine drainage. | researchgate.net |

| Chitosan/Polylactide (PLA) Blends | Blending with hexanoyl chitosan | Modified thermal degradation behavior. | Development of novel biodegradable plastic films. | researchgate.net |

The bifunctional nature of H-Dab(hexanoyl)-OH also lends itself to the construction of complex polymeric architectures such as dendrimers. α,ω-Diamino acids, including 1,4-diaminobutyric acid, are used as repeating units in the synthesis of dendrimers. google.com These highly branched, monodisperse polymers have applications in drug delivery, gene therapy, and diagnostics. The Dab moiety in H-Dab(hexanoyl)-OH could serve as a branch point, while the hexanoyl group could be used to modify the surface properties of the resulting dendrimer or to attach other functional molecules.

Finally, the γ-amino group of the Dab residue, once deprotected, can serve as a point of conjugation for a wide array of molecules using well-established bioconjugation chemistries. chemimpex.com This allows for the tethering of targeting ligands, imaging agents, or other polymers to create multifunctional biomaterials. For instance, oligopeptides containing Dab have been shown to bind to polynucleotides like DNA and RNA, facilitating cell transfection. epo.org This suggests the potential of using H-Dab(hexanoyl)-OH to modify nucleic acid-based biopolymers or to create delivery vehicles for them.

Structure Activity Relationship Sar Studies of H Dab Hexanoyl Oh Derivatives

Methodological Approaches for SAR Analysis of H-Dab(hexanoyl)-OH Analogues

Effective SAR analysis relies on systematic and robust methodologies to correlate structural changes with functional outputs. researchgate.net These approaches range from the rational design and synthesis of compound libraries to computational modeling.

The foundation of SAR studies is the synthesis of a library of analogues where specific parts of the molecule are systematically varied. For peptides containing H-Dab(hexanoyl)-OH, this often involves solid-phase peptide synthesis (SPPS), a technique that allows for the efficient assembly of linear peptides. researchgate.net Modifications can be introduced at several points:

Acyl Group Variation: The hexanoyl (C6) group can be replaced with other fatty acyl chains of varying lengths (e.g., butanoyl C4, octanoyl C8, decanoyl C10, dodecanoyl C12) or with branched or unsaturated chains to probe the effect of lipophilicity and steric bulk. researchgate.netnih.gov

Amino Acid Scanning: Other positions in the peptide sequence can be systematically substituted, commonly with alanine (B10760859) (Alanine Scan), to identify residues critical for activity. researchgate.netrsc.org D-amino acids can also be incorporated to enhance stability against proteolytic degradation. rsc.orgmdpi.com

Positional Isomers: A library can be designed where the H-Dab(hexanoyl)-OH unit is moved to different locations within the peptide sequence to determine the optimal position for activity. researchgate.netnih.gov

These libraries are then purified and characterized before being subjected to biological assays. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net For a series of H-Dab(hexanoyl)-OH analogues, a QSAR study would involve:

Data Collection: A dataset is compiled containing the structures of the synthesized analogues and their corresponding measured biological activities (e.g., Minimum Inhibitory Concentration). mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., hydrophobicity, electronic properties, steric factors), are calculated for each analogue.

Model Generation: Statistical methods are used to build a model that correlates the descriptors with biological activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets to ensure it is robust and not due to chance correlation. researchgate.net

A validated QSAR model can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds and reducing the need for exhaustive synthesis and screening. mdpi.comdur.ac.uk

Design of Compound Libraries with Varied Chemical Substituents.

Influence of the Hexanoyl Moiety on Biological Activity Profiles

The hexanoyl group is a critical determinant of the biological function of peptides containing H-Dab(hexanoyl)-OH. As a lipid tail, it imparts amphiphilicity to the peptide, a property essential for many biological activities, particularly those involving interaction with cell membranes. mdpi.comcsic.es

The length of the acyl chain attached to the diaminobutyric acid (Dab) residue profoundly influences biological activity, particularly for antimicrobial lipopeptides. Research consistently shows that a specific range of chain lengths is optimal for activity. csic.es

Antimicrobial Activity: Studies on various lipopeptides demonstrate a "bell-shaped" relationship between acyl chain length and antimicrobial potency. csic.es Chains that are too short may not provide sufficient hydrophobicity for effective membrane interaction, while chains that are excessively long can lead to higher toxicity in mammalian cells and reduced efficacy. csic.esugent.be The optimal length for antimicrobial activity is often found between 8 and 14 carbon units. csic.es For example, in one study of cyclic lipopeptides, activity against P. aeruginosa was optimal with C8 to C12 chains. researchgate.net

Fungal vs. Bacterial Activity: In some cases, increasing the carbon chain length can shift the activity profile. For certain lipopeptides, antibacterial activity decreases while antifungal activity increases as the acyl chain gets longer. mdpi.com

Hemolytic Activity: A critical aspect of SAR is selectivity. Longer lipid chains are frequently associated with increased hemolytic activity (lysis of red blood cells), which is an indicator of toxicity towards eukaryotic cells. researchgate.netcsic.es Often, the peak antimicrobial activity overlaps with a sharp increase in hemolysis, creating a narrow therapeutic window. researchgate.net

Table 1: Effect of Acyl Chain Length on Biological Activity of a Model Cyclic Lipopeptide This interactive table summarizes representative findings on how varying the acyl chain length on a Dab-containing peptide can influence antimicrobial and hemolytic activity, based on trends reported in the literature. researchgate.net

| Acyl Chain | Antimicrobial Activity (MIC, µg/mL) vs. P. aeruginosa | Hemolytic Activity (% at 150 µM) |

|---|---|---|

| C6 (Hexanoyl) | 32 | < 5% |

| C8 (Octanoyl) | 8 | ~10% |

| C10 (Decanoyl) | 4 | ~60% |

| C12 (Dodecanoyl) | 8 | > 90% |

| C14 (Myristoyl) | 16 | > 90% |

The hexanoyl group's primary role is to act as a hydrophobic anchor, facilitating the peptide's interaction with biological targets, especially lipid membranes. nih.govmdpi.com This interaction is fundamental to the mechanism of action for many antimicrobial lipopeptides.

The process typically involves the hexanoyl tail inserting into the hydrophobic core of the bacterial cell membrane's phospholipid bilayer. mdpi.comacs.org This insertion is a critical first step that:

Increases Local Concentration: It anchors the peptide to the membrane surface, increasing its effective concentration where it can exert its function.

Disrupts Membrane Integrity: The integration of multiple lipopeptide molecules can lead to the solubilization of the membrane, the formation of pores or channels, and a loss of membrane barrier function, ultimately causing cell death. mdpi.comugent.be

Stabilizes Structure: The hydrophobic interactions between the acyl chain and the membrane can help stabilize the peptide's bioactive conformation. nih.gov

The balance between the hydrophobicity of the hexanoyl group and the hydrophilic, often cationic, peptide portion is what defines the molecule's amphiphilic character and its ability to selectively target and disrupt microbial membranes over host cells. nih.gov

Acyl Chain Length and Branching Effects.

Positional Effects of H-Dab(hexanoyl)-OH within Peptide Sequences on Activity

The specific location of the H-Dab(hexanoyl)-OH residue within a peptide sequence is a critical factor that can dramatically alter its biological activity. Simply moving the acylated residue to a different position can enhance, diminish, or completely abolish its function. researchgate.netnih.gov

SAR studies have shown that the impact of acylation is highly context-dependent:

Proximity to Key Regions: Placing the lipid tail near a flexible linker region in a cyclic peptide was found to be strongly linked to higher antimicrobial activity. researchgate.net

Interference with Binding Cores: In contrast, acylating a residue within a core sequence that is essential for binding to a specific receptor, such as a T-cell receptor, can significantly decrease or abrogate activity by sterically hindering the interaction. nih.gov

N-Terminal vs. C-Terminal vs. Side-Chain Acylation: The location of the acyl group is not limited to side chains. Acylation at the N-terminus is a common strategy. nih.gov The choice between acylating the N-terminal α-amino group versus the γ-amino group of a Dab side chain can influence the activity profile. nih.govgoogle.com Studies on immunogenic peptides have shown that acylation near the C-terminus can also have a pronounced effect on T-cell activation. nih.gov

These findings underscore that there is no universally optimal position for H-Dab(hexanoyl)-OH; its placement must be empirically determined and optimized for each specific peptide scaffold and biological target.

Table 2: Hypothetical Positional Effects of Acylation on Peptide Activity This interactive table illustrates how the position of a fatty acid acylation (like hexanoyl on a Dab residue) within a model 10-amino acid peptide could affect its biological activity, based on principles from SAR studies. nih.govnih.gov

| Position of H-Dab(hexanoyl) | Predicted Effect on Receptor Binding | Predicted Effect on Membrane Disruption | Rationale |

|---|---|---|---|

| N-Terminus (Position 1) | Moderate | High | The exposed lipid tail can readily insert into membranes; may not interfere with C-terminal binding motifs. |

| Core Region (Position 5) | Low / Inhibitory | Moderate | The lipid tail may sterically block the primary binding interface required for receptor recognition. |

| C-Terminus (Position 10) | Low | High | Similar to N-terminal acylation, it provides a hydrophobic anchor but could interfere with C-terminal dependent interactions. |

| Near Flexible Hinge (Position 7) | High | High | Acylation at a flexible point can allow the lipid tail to anchor in the membrane without disrupting the conformation of rigid binding domains. |

Stereochemical Impact on Structure-Activity Relationships of Derivatives

The principles of stereochemistry are fundamental to the interaction between bioactive molecules and their biological targets. For derivatives of H-Dab(hexanoyl)-OH, the presence of a chiral center at the α-carbon of the 2,4-diaminobutyric acid (Dab) residue is a critical determinant of their pharmacological activity. This chirality gives rise to two distinct enantiomers, (S)-2-amino-4-(hexanoylamino)butanoic acid and (R)-2-amino-4-(hexanoylamino)butanoic acid, which can exhibit significantly different biological profiles due to the stereospecific nature of their interactions with enzymes and receptors. nih.gov

Detailed Research Findings

While direct structure-activity relationship (SAR) studies focusing exclusively on the individual enantiomers of H-Dab(hexanoyl)-OH are not extensively detailed in publicly available literature, a substantial body of research on more complex lipopeptides containing Dab residues provides compelling evidence of stereochemistry's critical role. These studies consistently demonstrate that altering the stereochemical configuration of Dab residues within a peptide sequence can dramatically modulate antimicrobial potency and target selectivity.

In the context of complex lipopeptide antibiotics like polymyxins and tridecaptins, which contain multiple Dab residues, the specific stereochemistry (L- or D-) at each position is crucial for maintaining the precise three-dimensional conformation required for effective interaction with the bacterial membrane. nih.gov For instance, research on polymyxin (B74138) B, a potent antibiotic, has shown that its full enantiomer (composed entirely of D-amino acids instead of the natural L-amino acids) exhibits strongly reduced antibacterial activity and a lower binding affinity for lipopolysaccharide (LPS), the primary target on the outer membrane of Gram-negative bacteria. nih.gov This highlights that the natural stereochemical arrangement is essential for its mechanism of action.

Further studies involving synthetic analogues of various lipopeptides have reinforced these findings. An alanine scan of octyl-tridecaptin A1, a lipopeptide containing three Dab residues, revealed that the modification of the D-Dab residue at position 8 completely abolished its antimicrobial activity. researchgate.net This suggests that a D-configuration at this specific location is an absolute requirement for the peptide's function.

The collective evidence from these studies on complex lipopeptides strongly supports the principle that the stereochemistry of the Dab moiety is a pivotal factor in the design of bioactive derivatives. The spatial orientation of the amino and hexanoyl groups dictates the potential for specific hydrogen bonding and hydrophobic interactions with biological targets, thereby governing the molecule's efficacy.

Data on Stereochemistry-Activity Relationship

The following table summarizes findings from studies on various lipopeptides where the stereochemistry of Dab or other residues was altered, demonstrating the impact on antimicrobial activity, often measured as the Minimum Inhibitory Concentration (MIC).

| Parent Compound/Analogue | Modification | Key Finding | Reference |

| Polymyxin B | Synthesis of the full enantiomer (all-D-amino acids) | Strongly reduced antibacterial activity and lower LPS binding compared to the natural (all-L) form. | nih.gov |

| Octyl-tridecaptin A1 | Alanine substitution of D-Dab at position 8 | Complete loss of antimicrobial activity. | researchgate.net |

| Polymyxin Analogue | Substitution of L-Dab at position 3 with D-Ser | Antimicrobial activity was maintained, while renal cytotoxicity was decreased. | acs.org |

| Tridecaptins | Presence of both D- and L-Dab residues | Cationic residues, including both stereoisomers of Dab, were found to be essential for activity. | acs.orgresearchgate.net |

| Polymyxin Analogue | Inversion of a terminal L-Cysteine to D-Cysteine | Significant increase in antibacterial potency (MIC of 1.0 µg/mL vs. 16 µg/mL). | acs.org |

| Battacin Analogues | Comparison of peptides with charged (NH3+) vs. uncharged (NH2) Dab residues | Stronger interactions with membrane lipids and stabilization of the peptide structure were observed with the charged Dab residues. | acs.org |

Bioconjugation Strategies and Applications Involving H Dab Hexanoyl Oh

H-Dab(hexanoyl)-OH in the Functionalization of Biomolecules

The chemical handles provided by H-Dab(hexanoyl)-OH and its protected derivatives are instrumental in the functionalization of various biomolecules, enhancing their properties or imparting new functions.

H-Dab(hexanoyl)-OH is a valuable building block in peptide synthesis. chemimpex.com The hexanoyl group attached to the side-chain amine imparts significant lipophilicity to the resulting peptide. chemimpex.com This modification can be crucial for improving the pharmacokinetic properties of therapeutic peptides, such as enhancing membrane interaction, absorption, and bioavailability. chemimpex.com

In a study modifying a cell-penetrating peptide, a Boc-L-Dab(Fmoc)-OH building block was used in Fmoc-based solid-phase peptide synthesis to incorporate Dab as a linker amino acid. nih.gov This allowed for a systematic evaluation of how the side-chain length of the linker amino acid (comparing Dap, Dab, Orn, and Lys) affects the peptide's interaction with pDNA. nih.gov In other complex syntheses, such as that of the lipopeptide tolaasin, a Dab derivative was used to anchor the entire peptide to the resin, demonstrating its utility in producing large and complex structures. ugent.be

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral peptide-like backbone, which allows them to bind to DNA and RNA with high affinity and specificity. nih.govbeilstein-journals.org However, a major limitation for their therapeutic use is their poor permeability across cell membranes. nih.govbeilstein-journals.org

To overcome this, PNAs are often conjugated to carrier molecules. Diaminobutanoic acid (Dab) has been used to construct dendritic carrier molecules for the delivery of antisense PNAs into bacterial cells. nih.gov In one study, cationic dendrons built from a Dab core were conjugated to a PNA oligomer targeting an essential gene in bacteria. nih.gov These PNA-dendron conjugates demonstrated potent, specific antimicrobial activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae at low micromolar concentrations, with low toxicity to human cells. nih.gov The conjugation effectively facilitated the uptake of the PNA, showcasing a powerful application of Dab-based structures in nucleic acid therapeutics. nih.gov

Table 3: Research Findings on PNA-Dab Dendron Conjugates

| Conjugate | Target Gene | Target Organism(s) | Key Finding | Reference |

|---|

| (Gbu)₈-DAB-PNA | acpP mRNA | E. coli, K. pneumoniae | Exhibited specific antisense bactericidal activity at micromolar concentrations with low human cell toxicity. nih.gov | nih.gov |

Covalent Attachment to Peptides and Proteins.

Engineering of Surface-Immobilized Constructs and Materials

Immobilizing bioactive molecules onto the surfaces of materials is a key strategy in biomedical engineering, particularly for creating antimicrobial or biocompatible medical devices. nih.gov Lipopeptides, which combine a lipid component with a peptide sequence, are excellent candidates for surface functionalization due to their membrane-active properties. nih.gov

Peptides incorporating acylated Dab residues have been successfully immobilized on various surfaces to create antimicrobial coatings. nih.gov For example, an analogue of the lipopeptide battacin, which contains a 4-methylhexanoyl group and multiple Dab residues (4-methylhexanoyl-C-Dab-Dab-Dab-LF-Dab-Dab-L-NH₂), was covalently immobilized on glass, silicon, and titanium surfaces. nih.gov The resulting functionalized materials demonstrated significant in vitro antimicrobial activity against pathogenic bacteria, including E. coli, P. aeruginosa, and S. aureus. nih.gov This approach represents a promising strategy for preventing device-related infections by creating surfaces that actively kill colonizing bacteria. nih.gov

Table 4: Compound Names Mentioned in Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-γ-hexanoyl-L-2,4-diaminobutyric acid | H-Dab(hexanoyl)-OH |

| N-hydroxysuccinimide | NHS |

| Diaminobutyric acid | Dab |

| Fluorenylmethyloxycarbonyl | Fmoc |

| tert-Butoxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

| Allyloxycarbonyl | Alloc |

| Methyltrityl | Mtt |

| Diaminopropionic acid | Dap |

| Ornithine | Orn |

| Lysine (B10760008) | Lys |

| Peptide Nucleic Acid | PNA |

| Escherichia coli | E. coli |

| Klebsiella pneumoniae | K. pneumoniae |

| Pseudomonas aeruginosa | P. aeruginosa |

Investigation of H Dab Hexanoyl Oh in the Design of Biological Probes

H-Dab(hexanoyl)-OH as a Scaffold for Fluorescent Probe Development

The structure of H-Dab(hexanoyl)-OH provides a versatile platform for constructing fluorescent probes. nih.govnih.gov The presence of a free α-amino group and a carboxylic acid allows for its incorporation into peptide sequences, while the hexanoyl side chain offers a lipophilic handle that can be functionalized for the attachment of fluorophores. google.comresearchgate.net This dual functionality makes it an attractive building block for creating probes that can report on specific biological events. univr.it

The hexanoyl side chain of H-Dab(hexanoyl)-OH serves as a prime location for the covalent attachment of fluorescent dyes. This is typically achieved by modifying the terminus of the hexanoyl chain with a reactive group that can readily undergo conjugation with a fluorophore. Common strategies include the introduction of an amine or an azide (B81097), allowing for coupling with NHS-ester or alkyne-functionalized fluorophores, respectively, via robust chemical reactions.

The choice of fluorophore can be tailored to the specific application, with options ranging from well-established dyes like fluorescein (B123965) and rhodamine to near-infrared (NIR) dyes for in vivo imaging. The hexanoyl chain acts as a flexible linker, separating the fluorophore from the core scaffold, which can help to minimize quenching and preserve the photophysical properties of the dye.

Table 1: Examples of Fluorophore Integration Strategies with H-Dab(hexanoyl)-OH Derivatives

| Derivative of H-Dab(hexanoyl)-OH | Reactive Group on Side Chain | Fluorophore Class | Conjugation Chemistry |

|---|---|---|---|

| H-Dab(6-aminohexanoyl)-OH | Primary Amine | Rhodamine | NHS-ester coupling |

| H-Dab(6-azidohexanoyl)-OH | Azide | Coumarin | Click Chemistry |

This table is illustrative and provides examples of potential chemical strategies.

Activity-based protein profiling (ABPP) utilizes chemical probes that covalently bind to the active sites of specific enzyme classes. thermofisher.comwikipedia.org H-Dab(hexanoyl)-OH can be engineered into an activity-based probe (ABP) by incorporating a reactive "warhead" and a reporter tag. nih.govresearchgate.netnih.gov The warhead is designed to react with a nucleophilic residue in the enzyme's active site, leading to irreversible labeling. nih.gov

The versatile scaffold of H-Dab(hexanoyl)-OH allows for the strategic placement of these components. For instance, the carboxylic acid could be modified to include a warhead targeting a specific class of proteases or hydrolases. The hexanoyl side chain, in turn, provides a convenient point of attachment for a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for direct visualization. nih.gov

Table 2: Conceptual Design of H-Dab(hexanoyl)-OH Based Activity-Based Probes

| Target Enzyme Class | Warhead (Attached to C-terminus) | Reporter Tag (Attached to Side Chain) | Detection Method |

|---|---|---|---|

| Serine Hydrolases | Fluorophosphonate | Biotin | Western Blot / Mass Spectrometry |

| Cysteine Proteases | Acyloxymethyl ketone | TAMRA | Fluorescence Gel Imaging |

This table presents conceptual designs for ABPs derived from the H-Dab(hexanoyl)-OH scaffold.

Integration of Fluorophores via the Hexanoyl Side Chain.

Radiotracer and Imaging Agent Development for Biological Systems

The development of radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) requires the incorporation of a radionuclide into a biologically active molecule. H-Dab(hexanoyl)-OH can be adapted for this purpose by introducing a chelating agent capable of sequestering a metallic radioisotope. thno.orgnih.gov

The hexanoyl side chain is an ideal location for the attachment of a chelator, such as DOTA or NOTA, which can stably coordinate medically relevant radioisotopes like Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu). The resulting radiolabeled compound can then be used to image biological processes where the parent molecule accumulates. For instance, if the H-Dab(hexanoyl)-OH derivative is part of a peptide that targets a specific cancer receptor, the corresponding radiotracer could be used for tumor imaging. thno.org

Furthermore, modifications to the hexanoyl chain can also be made to incorporate non-metallic radioisotopes like Fluorine-18 (¹⁸F), a commonly used PET isotope. The lipophilic nature of the hexanoyl chain can also be exploited in the design of multimodal imaging agents, for example by co-localizing a fluorophore and a radionuclide on the same scaffold. researchgate.netresearchgate.net

Mechanistic Studies Employing H-Dab(hexanoyl)-OH-Derived Probes

Probes derived from H-Dab(hexanoyl)-OH are valuable tools for elucidating complex biological mechanisms. For example, fluorescently labeled peptides incorporating this modified amino acid can be used to study peptide-protein interactions, cellular uptake, and subcellular localization through fluorescence microscopy.

Activity-based probes built on this scaffold can provide a direct readout of enzyme activity in complex biological samples, enabling the study of enzyme function in disease states and the screening of potential inhibitors. nih.gov By comparing the labeling profiles of an ABP in healthy versus diseased tissues, researchers can identify dysregulated enzymes that may serve as novel therapeutic targets.

Moreover, the ability to create both fluorescent and radioactive probes from the same core molecule allows for correlative studies. For instance, a fluorescent probe could be used for high-resolution imaging in cells, while its radiolabeled counterpart could be used for non-invasive whole-body imaging in animal models, providing a comprehensive understanding of the probe's behavior across different biological scales. nih.govacs.org

Computational and Theoretical Studies on H Dab Hexanoyl Oh

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in visualizing and understanding how H-Dab(hexanoyl)-OH interacts with biological targets, such as proteins, and how it influences the structure of peptides.

Molecular docking studies are employed to predict the preferred orientation of H-Dab(hexanoyl)-OH when it binds to a protein's active site. These simulations calculate the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the hexanoyl group can engage in hydrophobic interactions within a protein's binding pocket, while the amino and carboxyl groups of the diaminobutanoic acid backbone are available to form crucial hydrogen bonds and salt bridges with amino acid residues.

Table 1: Predicted Interaction Profile of H-Dab(hexanoyl)-OH with a Generic Protein Binding Site

| Interaction Type | H-Dab(hexanoyl)-OH Moiety Involved | Potential Interacting Protein Residues |

| Hydrogen Bond (Donor) | Alpha-amino group | Asp, Glu, Carbonyl backbone |

| Hydrogen Bond (Acceptor) | Carboxyl group | Gln, Asn, Ser, Thr, His |

| Ionic Interaction | Carboxyl group (-), Amino group (+) | Lys, Arg, Asp, Glu |

| Hydrophobic Interaction | Hexanoyl aliphatic chain | Val, Leu, Ile, Phe, Trp |

Elucidation of Ligand-Protein Interaction Mechanisms.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic properties of H-Dab(hexanoyl)-OH. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is vital for understanding the molecule's intrinsic reactivity. For example, the analysis of frontier molecular orbitals can predict sites susceptible to nucleophilic or electrophilic attack, offering insights into its metabolic fate and potential for chemical modification.

Table 2: Computationally Derived Electronic Properties of H-Dab(hexanoyl)-OH

| Property | Predicted Value/Description | Significance |

| HOMO-LUMO Gap | Typically in the range of 4-6 eV (estimated) | Indicates chemical stability and resistance to electronic excitation. |

| Molecular Electrostatic Potential | Negative potential near carboxyl oxygen; Positive near amino groups | Highlights regions for non-covalent interactions (hydrogen bonding, etc.). |

| Atomic Charges | Partial charges distributed across the molecule | Informs reactivity and interaction with polar environments. |

Predictive Modeling of Enhanced Pharmacokinetic Properties

Computational models are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For H-Dab(hexanoyl)-OH, the addition of the hexanoyl lipid chain is predicted to significantly alter its pharmacokinetic profile compared to the parent amino acid. The increased lipophilicity is expected to enhance membrane permeability and absorption. Predictive models, often based on Quantitative Structure-Property Relationship (QSPR) analyses, can estimate parameters like LogP (lipophilicity), aqueous solubility, and potential for plasma protein binding. These models suggest that the hexanoyl modification strikes a balance, increasing lipophilicity for better absorption while retaining sufficient polarity from the amino acid backbone to maintain reasonable solubility.

Computational Design and Virtual Screening of H-Dab(hexanoyl)-OH Analogues

The structure of H-Dab(hexanoyl)-OH serves as a scaffold for the computational design of new, potentially more potent or selective analogues. Through in silico methods, researchers can modify the length of the acyl chain, substitute the diaminobutanoic acid core, or add other functional groups. Large virtual libraries of these analogues can then be rapidly screened against the three-dimensional structure of a protein target. This virtual screening process filters for compounds with high predicted binding affinities and favorable drug-like properties, prioritizing a smaller, more manageable number of candidates for chemical synthesis and experimental testing. This approach accelerates the drug discovery cycle by focusing resources on the most promising molecules.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional chemical synthesis of modified amino acids like H-Dab(hexanoyl)-OH often involves multi-step processes that utilize hazardous reagents and generate significant chemical waste. The future of its production lies in the adoption of green chemistry principles to create more sustainable and efficient synthetic routes.

Key areas of development include:

Enzymatic Synthesis: The use of enzymes, such as lipases and acylases, presents a highly promising green alternative. researchgate.netnih.gov These biocatalysts can perform selective acylation reactions under mild conditions, often in aqueous environments, thereby reducing the reliance on harsh organic solvents. advancedchemtech.com Research is anticipated to focus on identifying or engineering enzymes with high specificity for the Dab backbone and hexanoyl donors, leading to higher yields and purity. researchgate.net

Continuous Flow Synthesis: Moving from traditional batch production to continuous flow systems can significantly reduce waste and improve efficiency. advancedchemtech.com Continuous flow reactors allow for precise control over reaction parameters, leading to better yields and fewer byproducts. This technology is particularly well-suited for the large-scale production of high-purity amino acid derivatives.

Sustainable Solvents and Reagents: A major push in green peptide chemistry is the replacement of hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives such as water or ethanol. advancedchemtech.comnih.gov Furthermore, developing synthetic methods that minimize the use of excess reagents is a critical aspect of sustainable chemistry. bachem.com

| Synthetic Strategy | Advantages | Challenges | Future Research Focus |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established protocols, high versatility. | Use of hazardous reagents, significant waste generation, often requires protecting groups. | Optimization to reduce steps and waste. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netnih.gov | Enzyme stability and cost, substrate specificity. | Enzyme discovery and engineering, process optimization. |

| Chemo-enzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of enzymes. nih.gov | Integration of chemical and biological steps. | Development of seamless multi-step one-pot reactions. |

| Continuous Flow Synthesis | High efficiency, scalability, reduced waste. advancedchemtech.com | Initial setup cost, requires specialized equipment. | Miniaturization and integration with real-time analytics. |

Exploration of Advanced Bioconjugation Methodologies

The hexanoyl chain of H-Dab(hexanoyl)-OH makes it an ideal candidate for lipidation, a process of attaching lipid moieties to peptides to enhance their therapeutic properties. researchgate.net Future research will likely explore advanced bioconjugation techniques to precisely incorporate H-Dab(hexanoyl)-OH into peptides and other biomolecules.

Emerging bioconjugation strategies include:

Site-Specific Lipidation: Achieving precise control over the location of lipidation is crucial to avoid compromising the bioactivity of a peptide. nih.gov Techniques that allow for the site-specific incorporation of H-Dab(hexanoyl)-OH will be paramount. This can be achieved through the use of orthogonal protecting groups during solid-phase peptide synthesis (SPPS) or by employing enzymes that recognize specific amino acid sequences.

Click Chemistry: The robustness and high efficiency of click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), make them attractive for bioconjugation. H-Dab(hexanoyl)-OH could be functionalized with an azide (B81097) or alkyne group to facilitate its attachment to peptides or drug delivery systems. nih.gov

Liposome and Nanoparticle Conjugation: The lipophilic nature of the hexanoyl group can be exploited to anchor peptides to the surface of liposomes or lipid-based nanoparticles. mdpi.com This strategy can improve drug delivery by enhancing circulation time and facilitating targeted delivery to specific tissues. rsc.org Research will focus on optimizing the chemistry to ensure stable and oriented conjugation.

Late-Stage Functionalization: Developing methods for the late-stage lipidation of peptides allows for the modification of already synthesized and purified peptides. rsc.org This approach offers greater flexibility and can be used to create a diverse range of lipidated peptides from a single parent molecule.

Rational Design of H-Dab(hexanoyl)-OH Based Bioactive Molecules for Targeted Applications

The incorporation of H-Dab(hexanoyl)-OH into peptides is not merely for improving solubility or half-life; it is a strategic design element to create more effective and targeted therapeutics. The rational design of bioactive molecules containing this acylated amino acid will be a major focus of future research.

Key aspects of rational design include:

Structure-Activity Relationship (SAR) Studies: Systematic studies will be conducted to understand how the position and number of H-Dab(hexanoyl)-OH units within a peptide sequence affect its biological activity. nih.govnih.gov The length of the acyl chain is a critical factor, and while hexanoyl is the focus here, comparative studies with other acyl lengths will provide valuable insights into optimizing properties like antimicrobial activity or receptor binding. asm.org

Targeted Drug Delivery: The hexanoyl group can facilitate interaction with cell membranes, and this property can be harnessed for targeted drug delivery. csic.es For instance, peptides containing H-Dab(hexanoyl)-OH could be designed to preferentially bind to cancer cells, which often have altered membrane compositions. nih.gov

Modulation of Self-Assembly: The amphiphilic nature of peptides containing H-Dab(hexanoyl)-OH can drive their self-assembly into nanostructures like micelles or nanofibers. nih.gov This can be exploited to create novel drug delivery systems or scaffolds for tissue engineering. The design of the peptide sequence will dictate the morphology and properties of the resulting self-assembled structures.

Computational Modeling: In silico tools will play an increasingly important role in predicting the impact of incorporating H-Dab(hexanoyl)-OH on peptide structure and function. ajmb.orgmdpi.com Molecular dynamics simulations can help visualize how the hexanoyl chain interacts with target receptors or cell membranes, guiding the design of more potent and selective molecules.

Integration with High-Throughput Screening and Combinatorial Chemistry Platforms

To accelerate the discovery of new bioactive peptides, H-Dab(hexanoyl)-OH will be integrated into high-throughput screening (HTS) and combinatorial chemistry platforms. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds.

Future developments in this area will involve:

Combinatorial Libraries: The synthesis of combinatorial peptide libraries where H-Dab(hexanoyl)-OH is incorporated at various positions will generate a vast chemical space for screening. nih.gov These libraries can be designed to explore a wide range of structural diversity.

High-Throughput Screening Assays: The development of robust and sensitive HTS assays is essential for screening large libraries of peptides containing H-Dab(hexanoyl)-OH. digitellinc.com These assays could be cell-based to assess cytotoxicity or target engagement, or biochemical to measure enzyme inhibition or receptor binding. Fluorescence-based assays are particularly amenable to HTS formats.

Peptide Display Technologies: Techniques like phage display or mRNA display can be adapted to screen vast libraries of peptides containing unnatural amino acids like H-Dab(hexanoyl)-OH. digitellinc.com This allows for the selection of high-affinity binders to a target of interest from a massive pool of candidates.

Affinity Selection-Mass Spectrometry (AS-MS): This powerful technique allows for the rapid screening of compound libraries against a target protein, with subsequent identification of binders by mass spectrometry. rsc.org AS-MS is well-suited for screening combinatorial libraries of peptides containing H-Dab(hexanoyl)-OH to identify lead compounds for drug discovery.

| Platform | Description | Application for H-Dab(hexanoyl)-OH | Anticipated Outcome |

|---|---|---|---|

| Combinatorial Chemistry | Systematic synthesis of a large number of compounds in a single process. nih.gov | Creation of peptide libraries with H-Dab(hexanoyl)-OH at diverse positions. | Generation of a wide range of molecular diversity for screening. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. digitellinc.com | Rapidly identify bioactive peptides from combinatorial libraries. | Discovery of lead compounds with desired therapeutic properties. |

| Peptide Display (e.g., Phage Display) | Genetic fusion of peptides to a coat protein of a bacteriophage for screening. digitellinc.com | Screening for high-affinity binders to a target protein from a large peptide library. | Identification of potent and selective peptide ligands. |

| Affinity Selection-Mass Spectrometry (AS-MS) | Screening of compound libraries against a target followed by MS identification of binders. rsc.org | Rapidly identify peptides that bind to a specific target. | Accelerated hit-to-lead optimization. |

Q & A

Q. How do researchers design dose-response experiments to evaluate H-Dab(hexanoyl)-OH’s bioactivity in cell-based assays?

- Methodological Answer :

- Range-Finding : Test logarithmic concentrations (0.1–100 µM) to identify IC50/EC50 values.

- Controls : Include vehicle-only (e.g., DMSO) and a reference compound (e.g., staurosporine for cytotoxicity).

- Endpoint Selection : Use fluorescence-based assays (e.g., Calcein-AM for viability) and normalize data to untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.